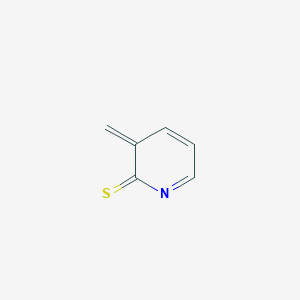
3-Methylidenepyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenepyridine-2-thione: is a heterocyclic compound containing a pyridine ring with a thione group at the second position and a methylene group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridine-2-thione typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the condensation of 2-cyanoethanethioamide with appropriate aldehydes under reflux conditions in the presence of a base . This reaction produces the desired thione derivative through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidenepyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylidenepyridine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Methylidenepyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
- 2-Thioxopyridine-3-carbonitrile
- Thieno[2,3-b]pyridines
- 3-Methylpyridine
Comparison: 3-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylene group, which confer distinct reactivity compared to similar compounds. For example, 2-Thioxopyridine-3-carbonitrile lacks the methylene group, affecting its chemical behavior and applications. Thieno[2,3-b]pyridines have a fused ring system, leading to different electronic properties and biological activities .
Propiedades
Fórmula molecular |
C6H5NS |
|---|---|
Peso molecular |
123.18 g/mol |
Nombre IUPAC |
3-methylidenepyridine-2-thione |
InChI |
InChI=1S/C6H5NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H2 |
Clave InChI |
FXKIZUSZPHKREF-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC=NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


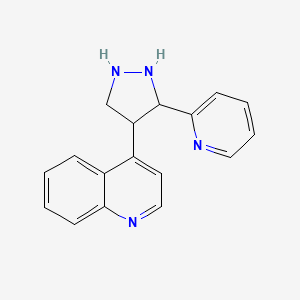
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
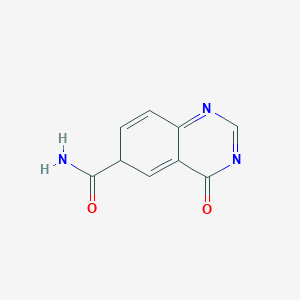
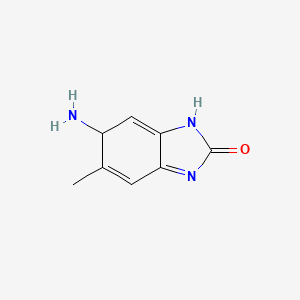
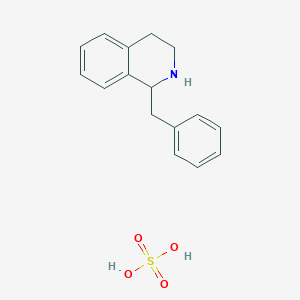
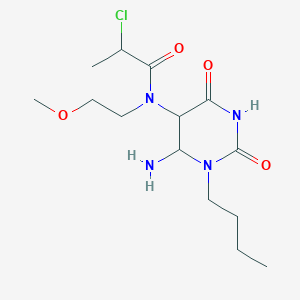
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
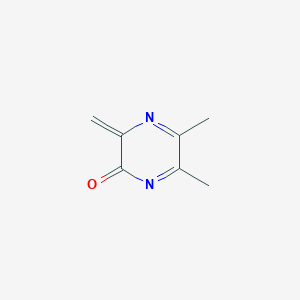

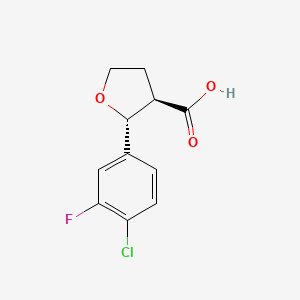
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
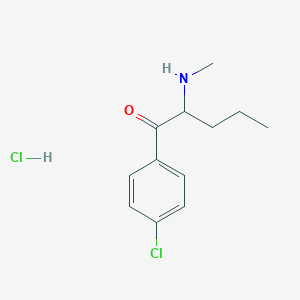
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
